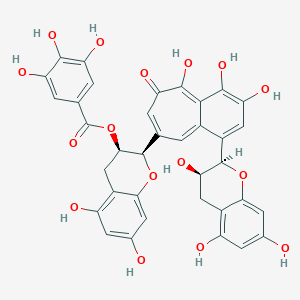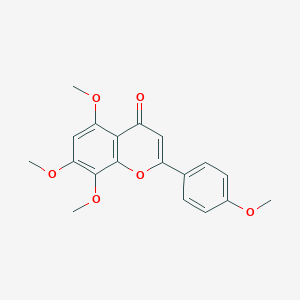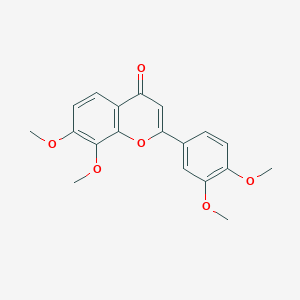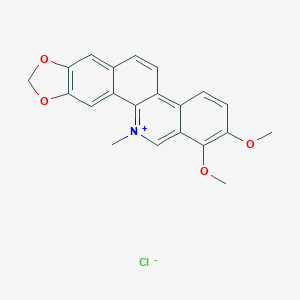
Acide 12-tridécénoïque
Vue d'ensemble
Description
Acide 12-tridécénoïque : est un acide gras monoinsaturé de formule moléculaire C13H24O2 . Il se caractérise par une longue chaîne hydrocarbonée avec une seule double liaison située au douzième atome de carbone à partir de l'extrémité carboxyle. Ce composé a suscité un intérêt dans divers domaines, tels que la lipidomique et la biochimie, en raison de son incorporation dans des structures lipidiques complexes et des effets qui en résultent sur la fluidité et la fonction des membranes .
Applications De Recherche Scientifique
Chemistry: 12-Tridecenoic Acid is used in the synthesis of complex lipid structures and as a precursor for various chemical reactions. Its unique structure makes it valuable in studying the properties of monounsaturated fatty acids .
Biology: In biological research, 12-Tridecenoic Acid is incorporated into lipid membranes to study its effects on membrane fluidity and function. It is also used in studies involving lipid metabolism and signaling pathways .
Medicine: 12-Tridecenoic Acid has shown potential in medical research due to its antimicrobial properties . It has been found to be active against certain bacterial strains, making it a candidate for developing new antimicrobial agents .
Industry: In industrial applications, 12-Tridecenoic Acid is used as a surfactant and emulsifying agent . Its ability to modify surface tension makes it valuable in the formulation of various products, including cosmetics and pharmaceuticals .
Mécanisme D'action
Target of Action
12-Tridecenoic acid is a monounsaturated fatty acid . It is primarily targeted at complex lipid structures in the body . These lipid structures play a crucial role in maintaining the fluidity and function of cell membranes .
Mode of Action
The compound interacts with its targets by incorporating itself into these complex lipid structures . This incorporation alters the physical properties of the cell membranes, such as their fluidity and function .
Biochemical Pathways
The primary biochemical pathway affected by 12-Tridecenoic acid is lipid metabolism . As a long-chain fatty acid , it is involved in various metabolic processes. The downstream effects of this pathway can influence the overall lipid profile of the organism, affecting energy production and storage, hormone regulation, and cellular communication.
Result of Action
The primary molecular effect of 12-Tridecenoic acid’s action is the alteration of membrane fluidity and function . This can have various cellular effects, depending on the specific roles of the affected cells. For example, changes in membrane fluidity can influence the activity of membrane-bound enzymes and receptors, potentially impacting cellular signaling and metabolic processes.
Analyse Biochimique
Biochemical Properties
Studies involving 12-Tridecenoic acid focus on its incorporation into complex lipid structures and the resulting effects on membrane fluidity and function . It is also explored in metabolic pathway analyses, where it is investigated for its biosynthesis and degradation, as well as its role in cellular signaling mechanisms . 12-Tridecenoic acid is in the study of enzyme specificity and function, particularly with enzymes that are involved in fatty acid metabolism, such as desaturases and elongases .
Cellular Effects
It is known that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a role in the stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 12-Tridecenoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
12-Tridecenoic acid is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with. It also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide 12-tridécénoïque peut être synthétisé par diverses méthodes. Une approche courante implique l'hydrolyse d'esters dérivés des alcools insaturés correspondants. La réaction implique généralement l'utilisation d'acides ou de bases forts pour catalyser le processus d'hydrolyse, suivi d'étapes de purification pour isoler l'acide désiré .
Méthodes de production industrielle : Dans les milieux industriels, l'this compound est souvent produit par l'oxydation d'hydrocarbures à longue chaîne . Ce processus implique l'oxydation contrôlée d'hydrocarbures en utilisant de l'oxygène ou d'autres agents oxydants, suivie de la purification et de l'isolement du produit désiré .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 12-tridécénoïque subit diverses réactions chimiques, notamment :
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, tétroxyde d'osmium et peroxyde d'hydrogène.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogènes (chlore, brome), réactifs organométalliques.
Principaux produits formés :
Époxydes et diols : issus de réactions d'oxydation.
Alcools : issus de réactions de réduction.
Dérivés halogénés : issus de réactions de substitution.
4. Applications de la recherche scientifique
Chimie : L'this compound est utilisé dans la synthèse de structures lipidiques complexes et comme précurseur de diverses réactions chimiques. Sa structure unique le rend précieux pour étudier les propriétés des acides gras monoinsaturés .
Biologie : En recherche biologique, l'this compound est incorporé dans les membranes lipidiques pour étudier ses effets sur la fluidité et la fonction des membranes. Il est également utilisé dans des études impliquant le métabolisme lipidique et les voies de signalisation .
Médecine : L'this compound a montré un potentiel en recherche médicale en raison de ses propriétés antimicrobiennes . Il s'est avéré actif contre certaines souches bactériennes, ce qui en fait un candidat pour le développement de nouveaux agents antimicrobiens .
Industrie : Dans les applications industrielles, l'this compound est utilisé comme surfactant et émulsifiant . Sa capacité à modifier la tension superficielle le rend précieux dans la formulation de divers produits, notamment les cosmétiques et les produits pharmaceutiques .
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son incorporation dans les membranes lipidiques, où il affecte la fluidité et la fonction des membranes. Il s'est avéré interagir avec des enzymes et des protéines spécifiques impliquées dans le métabolisme lipidique, telles que l'acétyl-coenzyme A carboxylase alpha (ACC) et la carnitine palmitoyltransférase 1A (CPT1A) . En modulant l'activité de ces enzymes, l'this compound peut influencer les voies de synthèse et de dégradation des lipides .
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide oléique : Un autre acide gras monoinsaturé avec une double liaison au neuvième atome de carbone.
Acide linoléique : Un acide gras polyinsaturé avec deux doubles liaisons aux neuvième et douzième atomes de carbone.
Acide palmitoléique : Un acide gras monoinsaturé avec une double liaison au septième atome de carbone.
Unicité : L'acide 12-tridécénoïque est unique en raison de sa position spécifique de double liaison au douzième atome de carbone, ce qui lui confère des propriétés chimiques et physiques distinctes. Cette structure unique lui permet d'interagir différemment avec les membranes lipidiques et les enzymes par rapport aux autres acides gras similaires .
Propriétés
IUPAC Name |
tridec-12-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCICAYFORNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415239 | |
| Record name | 12-tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-06-0 | |
| Record name | 12-tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 11-oxo-12-tridecenoic acid interesting for antitumor research?
A1: The study highlights that both 11-oxo-12-tridecenoic acid (IXa) and 10-oxo-11-dodecenoic acid (IXb) exhibit antitumor activity. [] Although the exact mechanism of action is not elucidated in this paper, the presence of the α,β-unsaturated ketone moiety within their structures could be a key factor contributing to their biological activity. This functional group is found in various natural and synthetic compounds with known anticancer properties. Further research is needed to understand the specific ways in which these compounds interact with cancer cells and the downstream effects leading to tumor suppression.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


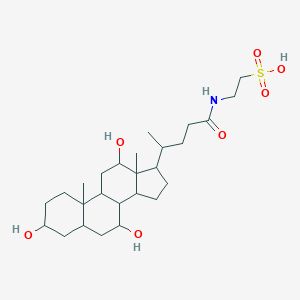
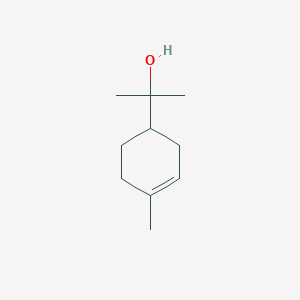
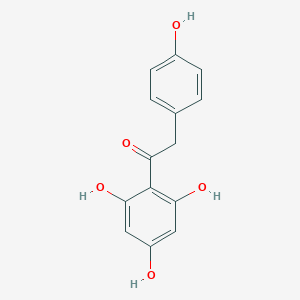
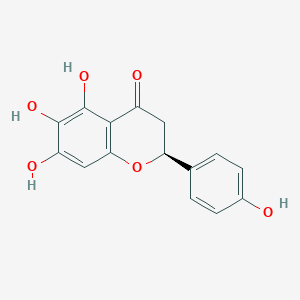
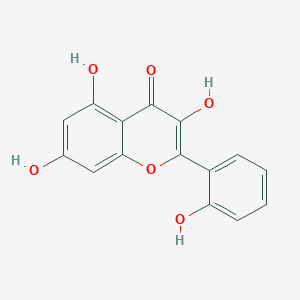
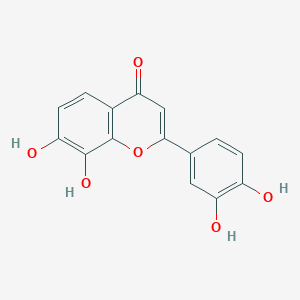
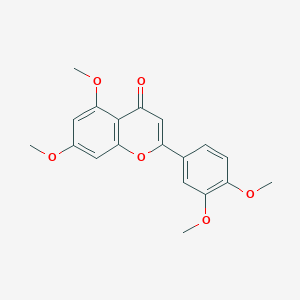
![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)
